molecular formula C29H35NO3 B024294 Hydroxy mifepristone CAS No. 105012-15-5

Hydroxy mifepristone

Cat. No.: B024294
CAS No.: 105012-15-5
M. Wt: 445.6 g/mol
InChI Key: ULLTWLWXPJPTQG-QYQUYBGJSA-N
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Preparation Methods

RU 42698 is synthesized through the hydroxylation of MifepristoneThis can be achieved using various hydroxylating agents under controlled reaction conditions . Industrial production methods for RU 42698 are not extensively documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for larger production volumes.

Chemical Reactions Analysis

RU 42698 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or convert it into other functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

RU 42698 is similar to other metabolites of Mifepristone, such as RU 42633 (mono-demethylated Mifepristone) and RU 42848 (di-demethylated Mifepristone) . Compared to these compounds, RU 42698 has a unique hydroxyl group at the 22nd position, which may influence its pharmacokinetic properties and biological activity. The affinities of RU 42633, RU 42848, and RU 42698 to the glucocorticoid receptor are 61%, 45%, and 48%, respectively, compared with 100% for Mifepristone . This highlights RU 42698’s distinct profile among Mifepristone metabolites.

Properties

CAS No.

105012-15-5

Molecular Formula

C29H35NO3

Molecular Weight

445.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29+/m0/s1

InChI Key

ULLTWLWXPJPTQG-QYQUYBGJSA-N

SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Synonyms

(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one;  RU 42698; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy mifepristone
Reactant of Route 2
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Hydroxy mifepristone
Reactant of Route 3
Hydroxy mifepristone
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Hydroxy mifepristone
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Hydroxy mifepristone
Reactant of Route 6
Hydroxy mifepristone
Customer
Q & A

Q1: What is known about the metabolism of Mifepristone?

A1: Mifepristone undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. [] The research highlights several identified metabolites, including N-desmethyl-Mifepristone, 22-OH-Mifepristone (Hydroxy Mifepristone), N,N-didesmethyl-Mifepristone, and N-desmethyl-hydroxy-Mifepristone. [] This indicates that both hydroxylation and demethylation are key metabolic pathways for Mifepristone.

Q2: How do the analytical methods described in the research contribute to our understanding of this compound?

A2: The research primarily focuses on developing and validating highly sensitive and specific analytical methods, such as UHPLC-QqQ-MS/MS and LC-MS/MS, for quantifying Mifepristone and its metabolites, including this compound, in biological samples. [, ] These methods are crucial for:

  • Toxicological Analysis: Detecting and quantifying this compound in cases of self-induced abortions or other relevant scenarios. []

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